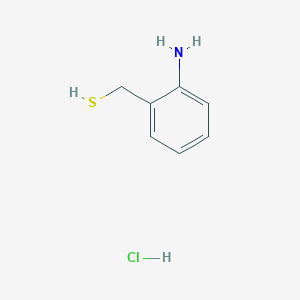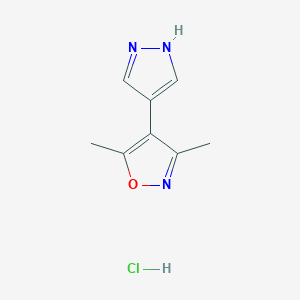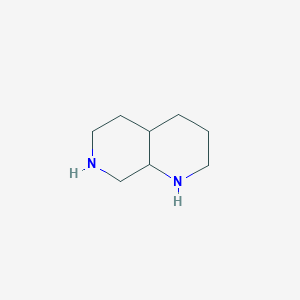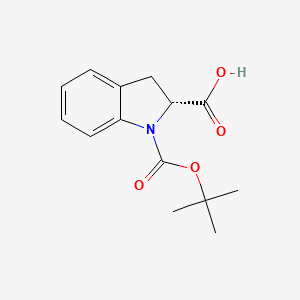
n-Boc-(r)-indoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Boc-®-indoline-2-carboxylic acid: is a derivative of indoline, a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The “n-Boc” refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which is commonly used in organic synthesis to protect amines from unwanted reactions. The “r” indicates the specific stereochemistry of the compound, which is crucial for its biological activity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-®-indoline-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis begins with indoline, which is commercially available or can be synthesized from aniline through cyclization reactions.
Protection of the Amino Group: The amino group of indoline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Carboxylation: The protected indoline is then carboxylated at the 2-position. This can be achieved through various methods, including the use of carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.
Industrial Production Methods
In an industrial setting, the production of n-Boc-®-indoline-2-carboxylic acid would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: n-Boc-®-indoline-2-carboxylic acid can undergo oxidation reactions, typically at the indoline ring, to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indoline-2,3-dione derivatives, while reduction could produce indoline-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, n-Boc-®-indoline-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions at other sites on the molecule.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its specific stereochemistry and functional groups.
Medicine
In medicinal chemistry, n-Boc-®-indoline-2-carboxylic acid is a valuable building block for the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which n-Boc-®-indoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under mild conditions, revealing the active amine group that can participate in further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
n-Boc-indoline-2-carboxylic acid: Lacks the specific stereochemistry indicated by the “r”.
n-Boc-indoline-3-carboxylic acid: Differently substituted at the 3-position.
n-Boc-indoline-2-carboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
n-Boc-®-indoline-2-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies requiring enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Clé InChI |
QONNUMLEACJFME-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@H](CC2=CC=CC=C21)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


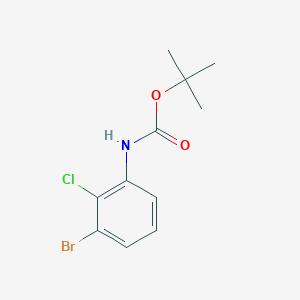
![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)

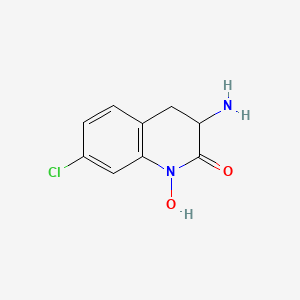
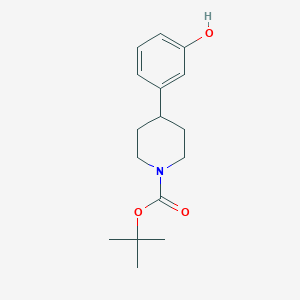
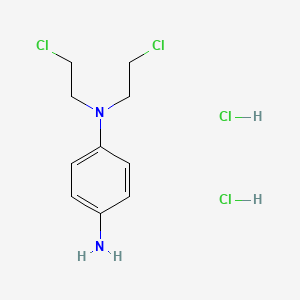
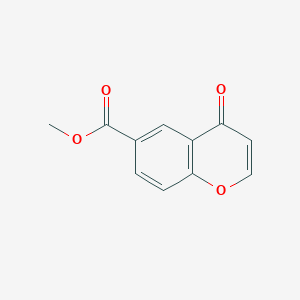
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
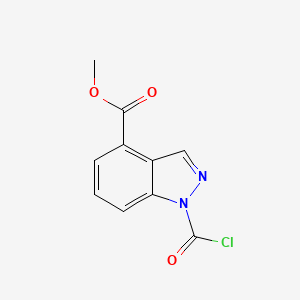
![1-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-1H-pyrazole-3-carboxylicacid](/img/structure/B13513810.png)

